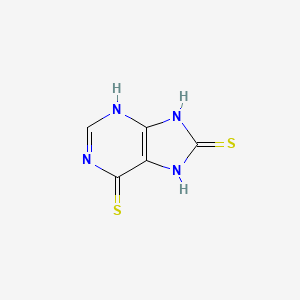

6,8-Dimercaptopurine

Description

Structure

3D Structure

Properties

IUPAC Name |

7,9-dihydro-3H-purine-6,8-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S2/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCGWSISLZTZQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C2=C(N1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396725 | |

| Record name | 6,8-DIMERCAPTOPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24079-37-6 | |

| Record name | Purine-6,8-dithiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-DIMERCAPTOPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-DIMERCAPTOPURINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Mechanisms of 6 Mercaptopurine Action

Intracellular Activation and Anabolic Metabolism of 6-Mercaptopurine (B1684380)

6-Mercaptopurine (6-MP) is a prodrug, meaning it is inactive in its administered form and must be converted into active metabolites within the cell to exert its therapeutic effects. pharmascigroup.usmdpi.com This intracellular transformation is a complex, multi-step process involving several key enzymes. The primary active metabolites are thioguanine nucleotides (TGNs), which are ultimately responsible for the drug's cytotoxic and immunosuppressive actions. haematologica.orghaematologica.org

Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) in Thioinosine Monophosphate (TIMP) Formation

The initial and rate-limiting step in the activation of 6-MP is its conversion to 6-thioinosine monophosphate (TIMP). patsnap.comchemicalbook.com This reaction is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). haematologica.orgnih.gov 6-MP, being a purine (B94841) analog similar in structure to hypoxanthine (B114508) and guanine (B1146940), competes with these natural purine bases for the active site of HGPRTase. wikipedia.orgdrugbank.comhemonc.org The enzyme then transfers a phosphoribosyl group from 5-phosphoribosylpyrophosphate (PRPP) to 6-MP, forming TIMP. chemicalbook.com The availability of PRPP within the cell can influence the rate of this conversion. chemicalbook.com

Sequential Conversion of TIMP to Thioguanine Nucleotides (TGNs)

Once formed, TIMP serves as a substrate for a series of enzymatic reactions that ultimately produce the therapeutically active thioguanine nucleotides (TGNs). This metabolic cascade involves the following key steps:

Conversion of TIMP to Thioxanthosine Monophosphate (TXMP): TIMP is first converted to 6-thioxanthosine-5'-monophosphate (TXMP) by the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). ashpublications.orguq.edu.au

Formation of Thioguanosine Monophosphate (TGMP): Subsequently, TXMP is converted to 6-thioguanosine (B559654) monophosphate (TGMP) by guanosine (B1672433) monophosphate synthetase (GMPS). uq.edu.auresearchgate.net

Phosphorylation to Active TGNs: TGMP is then further phosphorylated by various kinases to form 6-thioguanosine diphosphate (B83284) (TGDP) and finally 6-thioguanosine triphosphate (TGTP). researchgate.net Collectively, TGMP, TGDP, and TGTP are referred to as thioguanine nucleotides (TGNs). oup.com It is these TGNs, particularly TGTP and its deoxyribonucleotide counterpart, deoxy-thioguanosine triphosphate (dGTP), that are incorporated into RNA and DNA, respectively, leading to cytotoxicity. haematologica.orgpatsnap.com

Formation of Methylated Thioinosine Monophosphate (MTIMP) and its Metabolic Fate

In a competing metabolic pathway, TIMP can be methylated by the enzyme thiopurine S-methyltransferase (TPMT). haematologica.orgwikipedia.org This reaction forms 6-methylthioinosine (B81876) monophosphate (MTIMP). drugbank.compediatriconcall.com MTIMP is a potent inhibitor of the de novo purine synthesis pathway. nih.govresearchgate.net The balance between the conversion of TIMP to TGNs and its methylation to MTIMP is influenced by the activity of the TPMT enzyme, which can vary among individuals due to genetic polymorphisms. haematologica.orgmedsafe.govt.nz Higher TPMT activity favors the production of MTIMP, potentially leading to reduced levels of the cytotoxic TGNs. haematologica.org

Metabolic Pathways of 6-Mercaptopurine

| Initial Substrate | Enzyme | Product | Significance |

|---|---|---|---|

| 6-Mercaptopurine (6-MP) | Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) | 6-Thioinosine Monophosphate (TIMP) | Initial activation step. chemicalbook.comhemonc.org |

| TIMP | Inosine Monophosphate Dehydrogenase (IMPDH) | 6-Thioxanthosine Monophosphate (TXMP) | Intermediate in TGN synthesis. ashpublications.orguq.edu.au |

| TXMP | Guanosine Monophosphate Synthetase (GMPS) | 6-Thioguanosine Monophosphate (TGMP) | Precursor to active TGNs. uq.edu.auresearchgate.net |

| TGMP | Kinases | Thioguanosine Diphosphate (TGDP) & Thioguanosine Triphosphate (TGTP) | Active cytotoxic metabolites (TGNs). researchgate.net |

Interference with De Novo Purine Biosynthesis

A significant aspect of 6-mercaptopurine's mechanism of action is its ability to disrupt the de novo synthesis of purine nucleotides, the essential building blocks of DNA and RNA. nih.govtocris.com This interference occurs through the action of its metabolites.

Inhibition of 5-Phosphoribosylpyrophosphate Amidotransferase (PRPP Amidotransferase)

The de novo purine synthesis pathway is a multi-step process that begins with the conversion of 5-phosphoribosylpyrophosphate (PRPP). The first and rate-limiting step of this pathway is catalyzed by the enzyme 5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase). patsnap.comcaymanchem.com The methylated metabolite of 6-MP, 6-methylthioinosine monophosphate (MTIMP), is a potent inhibitor of PRPP amidotransferase. drugbank.comhemonc.orgpediatriconcall.com By blocking this crucial enzyme, MTIMP effectively shuts down the entire de novo purine synthesis pathway, leading to a depletion of the intracellular pool of purine nucleotides necessary for DNA and RNA synthesis. patsnap.comselleckchem.com TIMP itself has also been reported to inhibit this enzyme. drugbank.compediatriconcall.com

Disruption of Inosine Monophosphate (IMP) Interconversions to Adenosine (B11128) and Guanosine Monophosphates

In addition to inhibiting the initial step of de novo synthesis, 6-MP metabolites also interfere with the interconversion of purine nucleotides. Inosine monophosphate (IMP) is a central intermediate in purine metabolism, serving as the precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). researchgate.net

The conversion of IMP to AMP is a two-step process, and TIMP inhibits the first enzyme in this branch, adenylosuccinate synthetase. wikipedia.orgdrugbank.com Similarly, the conversion of IMP to GMP is also a two-step process, with the first step being the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP) by IMP dehydrogenase. researchgate.net TIMP is a known inhibitor of IMP dehydrogenase, thereby blocking the synthesis of GMP. wikipedia.orgdrugbank.com This disruption of IMP interconversions further contributes to the depletion of adenine (B156593) and guanine nucleotides, which are essential for nucleic acid synthesis and cellular proliferation. chemicalbook.com

Inhibitory Actions of 6-Mercaptopurine Metabolites

| Metabolite | Target Enzyme | Pathway Affected | Consequence |

|---|---|---|---|

| 6-Methylthioinosine Monophosphate (MTIMP) & Thioinosine Monophosphate (TIMP) | 5-Phosphoribosylpyrophosphate Amidotransferase (PRPP Amidotransferase) | De Novo Purine Synthesis | Inhibition of the rate-limiting step of purine synthesis. patsnap.comdrugbank.comhemonc.orgpediatriconcall.com |

| Thioinosine Monophosphate (TIMP) | Adenylosuccinate Synthetase | AMP Synthesis from IMP | Blockade of adenosine monophosphate formation. wikipedia.orgdrugbank.com |

Impact on Nucleic Acid Synthesis and Integrity

The cytotoxic effects of 6-mercaptopurine (6-MP) are largely attributed to its profound impact on the synthesis and integrity of DNA and RNA. nih.gov As a prodrug, 6-MP requires intracellular metabolic conversion to its active forms, which then interfere with these vital cellular processes. nih.govpatsnap.com

Incorporation of Thiopurine Metabolites into DNA and RNA

Following cellular uptake, 6-mercaptopurine is metabolized by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to thioinosine monophosphate (TIMP). patsnap.comdrugbank.compatsnap.com TIMP serves as a crucial branching point in the metabolic pathway. It can be sequentially converted by inosinate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS) into thioguanosine monophosphate (TGMP). nih.govwikipedia.org

Further phosphorylation by kinases leads to the formation of thioguanine nucleotides (TGNs), including thioguanosine triphosphate (TGTP) and thio-deoxyguanosine triphosphate (TdGTP). nih.govpatsnap.com These thiopurine metabolites are structurally similar to the endogenous purine nucleotides, guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). This resemblance allows for their incorporation into RNA and DNA, respectively, during nucleic acid synthesis. patsnap.compatsnap.comfigshare.com The primary mode of cytotoxicity is believed to be the incorporation of these metabolites into DNA. figshare.com The incorporation of TdGTP into DNA and TGTP into RNA disrupts the normal structure and function of these nucleic acids, leading to flawed replication and transcription, which ultimately triggers cell cycle arrest and apoptosis. patsnap.compatsnap.com

Induction of DNA Damage, DNA Strand Breaks, and DNA Adduct Formation

The integration of thiopurine metabolites, particularly thio-deoxyguanosine triphosphate (TdGTP), into the DNA helix is a critical event that initiates a cascade of cytotoxic responses. researchgate.net The presence of these unnatural bases within the DNA structure leads to significant distortions of the double helix. patsnap.comelsevier.es

This structural alteration is not passively tolerated by the cell. The DNA mismatch repair (MMR) system recognizes the incorporated thiopurines as errors. researchgate.net However, instead of effectively repairing the lesion, the futile attempts of the MMR system can lead to the formation of DNA double-strand breaks. unimedizin-mainz.de The incorporation of TdGTP inhibits the function of enzymes involved in DNA replication and repair, further contributing to genomic instability. nih.gov This leads to the induction of various forms of DNA damage, including single-strand breaks, DNA-protein cross-links, and chromatid exchanges. nih.govnih.gov These DNA lesions, collectively known as DNA adducts, block DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. researchgate.netelsevier.esacs.org

| Metabolite | Parent Compound | Mechanism of DNA Damage | Consequence |

|---|---|---|---|

| Thio-deoxyguanosine triphosphate (TdGTP) | 6-Mercaptopurine | Incorporation into DNA strand during S-phase. patsnap.com | Disruption of DNA structure, faulty replication, recognition by MMR, induction of strand breaks. patsnap.comresearchgate.net |

| Thiopurine Metabolites | 6-Mercaptopurine | Formation of DNA adducts. nih.gov | Inhibition of DNA replication and repair enzymes, induction of single-strand breaks, DNA-protein cross-links. nih.govnih.gov |

Inhibition of RNA Polymerase I and II Activities by Thioinosine Triphosphate (6-thioITP)

In addition to its effects on DNA, a key metabolite of 6-mercaptopurine, 6-thioinosine triphosphate (6-thioITP), directly targets the machinery of transcription. medchemexpress.com 6-thioITP acts as a competitive inhibitor of DNA-dependent RNA polymerase I and RNA polymerase II. medchemexpress.comambeed.cnmedchemexpress.com

This inhibition disrupts the synthesis of ribosomal RNA (by RNA polymerase I) and messenger RNA (by RNA polymerase II), which are essential for protein synthesis and cellular function. Research has shown that 6-thioITP exhibits a high apparent affinity for these polymerases, effectively competing with natural substrates like GTP. medchemexpress.comoup.com The inhibition constants (Ki) for 6-thioITP have been determined to be 40.9 μM for RNA polymerase I and 38.0 μM for RNA polymerase II, indicating a potent inhibitory effect on both endogenous and exogenous DNA-directed RNA synthesis. medchemexpress.comambeed.cnmedchemexpress.com

| Enzyme | Inhibitor | Inhibition Constant (Ki) | Effect |

|---|---|---|---|

| RNA Polymerase I | 6-thioinosine triphosphate (6-thioITP) | 40.9 μM medchemexpress.comambeed.cn | Inhibition of ribosomal RNA synthesis. |

| RNA Polymerase II | 6-thioinosine triphosphate (6-thioITP) | 38.0 μM medchemexpress.comambeed.cn | Inhibition of messenger RNA synthesis. |

Modulation of Cellular Signaling and Metabolic Checkpoints

Beyond its direct interference with nucleic acids, 6-mercaptopurine modulates key intracellular signaling pathways that govern cell growth, proliferation, and metabolism.

Effects on Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Pathway

Recent evidence indicates that 6-mercaptopurine can inhibit the Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) signaling pathway. nih.govoncotarget.com The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. mdpi.com The inhibitory action of 6-MP on this pathway appears to be indirect. By reducing intracellular ATP concentrations, 6-MP leads to the activation of AMP-activated protein kinase (AMPK). oncotarget.com Activated AMPK, a key energy sensor, then inhibits mTOR. oncotarget.commdpi.com

This inhibition of mTOR signaling has significant downstream consequences. It can reduce the expression of critical metabolic regulators like hypoxia-inducible factor 1α (HIF-1α) and Myc, leading to decreased glucose and glutamine metabolism. nih.govoncotarget.com In some cellular contexts, such as microglia, 6-MP has been shown to impede TNF-α mRNA translation by preventing the activation of the PI3K/Akt/mTOR signaling cascade. This suggests that 6-MP can interfere with metabolic checkpoints, impacting the metabolic reprogramming that is crucial for the growth of rapidly proliferating cells. nih.govoncotarget.com

Regulation of Orphan Nuclear Receptor NR4A Family Activity

6-mercaptopurine has been identified as an activator of the NR4A family of orphan nuclear receptors, which includes NR4A1 (Nurr1), NR4A2 (Nurr1), and NR4A3 (NOR-1). nih.gov These receptors are transcription factors that play key roles in regulating glucose and lipid metabolism, inflammation, and apoptosis. nih.gov

Influence on Hypoxia-Inducible Factor 1α (HIF-1α) Transcriptional Activity

The effect of 6-mercaptopurine on the transcriptional activity of Hypoxia-Inducible Factor 1α (HIF-1α), a master regulator of cellular adaptation to low oxygen, appears to be highly context- and cell-type-dependent. Research has yielded conflicting results, suggesting a nuanced regulatory role for 6-MP.

In some contexts, 6-MP has been shown to decrease the expression of HIF-1α. For instance, in leukemic T cells (Jurkat cell line), treatment with 6-MP led to a significant reduction in HIF-1α protein levels. This inhibitory effect is proposed to be a downstream consequence of ATP depletion and subsequent activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR). Since mTOR signaling is known to positively regulate HIF-1α expression, its inhibition by the 6-MP-induced energetic stress cascade leads to reduced HIF-1α levels.

Conversely, other studies have reported a stabilizing or enhancing effect of 6-MP on HIF-1α activity. In a HepG2 hepatocarcinoma cell line, 6-MP was found to induce the stabilization of HIF-1α. This suggests that the cellular environment and the specific signaling pathways active in a given cell type dictate the ultimate response of HIF-1α to 6-mercaptopurine.

Inhibition of Key Glycolytic Enzymes, including Phosphofructokinase 2 (PFK2) and Hexokinase (HK)

6-Mercaptopurine directly and indirectly impedes glycolysis, the central pathway for glucose catabolism, by inhibiting key enzymatic players.

Phosphofructokinase 2 (PFK2): In vitro studies have demonstrated that 6-MP can directly inhibit the activity of 6-phosphofructo-2-kinase (PFK2). PFK2 is responsible for synthesizing fructose (B13574) 2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. The inhibition of PFK2 by 6-MP was observed across various cell types, including rat lymphocytes and human lymphoblastoid cells. This inhibition appears to result from a decrease in the maximum reaction velocity (Vmax) without altering the enzyme's affinity for its substrate, ATP (Km). The mechanism is thought to involve the formation of a mixed disulfide bond between 6-mercaptopurine and essential thiol groups on the enzyme.

| Enzyme | Effect of 6-Mercaptopurine | Half-Maximal Effect (IC50) | Maximal Inhibition | Mechanism | Cell Types Observed |

| Phosphofructokinase 2 (PFK2) | Inhibition of activity | 0.1-0.2 mM | 50-90% | Decrease in Vmax, no change in Km for ATP. | Purified enzyme (rat liver, bovine heart), cell extracts (rat lymphocytes, hepatoma cells, chick embryo fibroblasts, HeLa, lymphoblastoid cells). |

Hexokinase (HK): The inhibition of hexokinase by 6-mercaptopurine is believed to be an indirect consequence of the energetic stress induced by the drug. Hexokinase catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate, a process that requires ATP. By interfering with purine synthesis, 6-MP leads to a significant depletion of intracellular ATP pools. This reduction in the availability of the co-substrate ATP can, in turn, limit the activity of ATP-dependent enzymes like hexokinase, thereby slowing down the initial step of glycolysis.

Inhibition of Rac1 Activation in Activated T-cells

A significant mechanism of 6-mercaptopurine's immunosuppressive action involves the targeted inhibition of the Rac1 signaling pathway in activated T-lymphocytes. Rac1, a small GTPase, is a critical molecular switch that, upon T-cell receptor and CD28 co-stimulation, orchestrates cytoskeletal rearrangements and activates downstream signaling pathways essential for T-cell proliferation and function.

The active metabolite of 6-MP, 6-thioguanine (B1684491) triphosphate (6-Thio-GTP), directly interferes with Rac1 activation. It acts as a structural analogue of GTP and binds to Rac1. This binding prevents the exchange of GDP for GTP, effectively locking Rac1 in an inactive state.

The consequences of Rac1 inactivation in activated T-cells are profound:

Suppression of Downstream Signaling: Inhibition of Rac1 blocks the activation of its target genes, including those regulated by mitogen-activated protein kinase kinase (MEK) and nuclear factor kappa B (NF-κB).

Induction of Apoptosis: By converting a crucial co-stimulatory signal (from CD28) into an apoptotic one, the blockade of Rac1 activation leads to a mitochondrial-mediated pathway of apoptosis in activated T-cells. This is a key contributor to the immunosuppressive effects of the drug.

Cellular Energetic Perturbations Induced by 6-Mercaptopurine

6-Mercaptopurine profoundly disrupts cellular bioenergetics, primarily by interfering with the synthesis and availability of purine nucleotides, which are fundamental components of cellular energy currency.

Depletion of Intracellular ATP, ADP, and AMP Pools

A primary and rapid consequence of 6-mercaptopurine exposure is the significant depletion of intracellular pools of adenine nucleotides. By inhibiting de novo purine synthesis, 6-MP curtails the production of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP). Studies in leukemic T cells have shown a time-dependent reduction in intracellular ATP content, which becomes progressively more pronounced over 48 hours of exposure. Consistent with its impact on the entire purine nucleotide pool, levels of ADP and AMP are also significantly reduced.

| Nucleotide | Effect of 6-Mercaptopurine (50 μM in Jurkat T cells) | Time Course |

| ATP | Significant reduction | Decrease observed as early as 2 hours, progressively more pronounced through 48 hours. |

| ADP | Significant reduction | Observed at 48 hours of exposure. |

| AMP | Significant reduction | Observed at 48 hours of exposure. |

Induction of Energetic Stress and Subsequent Activation of AMP-Activated Protein Kinase (AMPK)

The depletion of adenine nucleotides, particularly the resulting increase in the AMP/ATP and ADP/ATP ratios, serves as a critical signal of energetic stress within the cell. This metabolic crisis triggers the activation of AMP-activated protein kinase (AMPK), a master sensor and regulator of cellular energy homeostasis.

The activation of AMPK occurs via phosphorylation. In Jurkat T cells treated with 6-MP, a significant increase in the phosphorylation of AMPK was observed after 48 hours of incubation, confirming its activation in response to the drug-induced energetic stress. Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring energy balance, which includes the inhibition of anabolic pathways (like protein synthesis via mTOR) and the promotion of catabolic processes.

Reduction in Glucose and Glutamine Catabolic Fluxes through Glycolysis and the TCA Cycle

The metabolic disruption initiated by 6-mercaptopurine extends to the major catabolic pathways responsible for energy production: glycolysis and the tricarboxylic acid (TCA) cycle. The inhibition of key metabolic checkpoints like mTOR and HIF-1α, a consequence of AMPK activation, leads to a global shutdown of both glucose and glutamine metabolism.

Research has quantified the impact of 6-MP on these central metabolic fluxes:

Glucose Oxidation: In Jurkat T cells incubated with 6-MP for 48 hours, the oxidation of glucose through the TCA cycle was significantly decreased by approximately 60%.

Glutamine Oxidation: Under the same conditions, the oxidation of glutamine was reduced by about 35%.

Aerobic Glycolysis: The production of lactate, a marker of aerobic glycolysis (the Warburg effect), was also significantly inhibited by approximately 30%, indicating a comprehensive suppression of glucose catabolism.

This marked reduction in glycolytic and glutaminolytic fluxes is attributed to the decreased expression of critical enzymes and transporters that are under the transcriptional control of HIF-1α and Myc, both of which are downregulated following 6-MP treatment.

| Metabolic Flux | Effect of 6-Mercaptopurine (48h in Jurkat T cells) |

| Glucose Oxidation (TCA Cycle) | ~60% decrease |

| Glutamine Oxidation (TCA Cycle) | ~35% decrease |

| Lactate Production (Aerobic Glycolysis) | ~30% decrease |

Cellular Effects and Processes Mediated by 6-Mercaptopurine

6-Mercaptopurine (6-MP), a purine analogue, exerts its therapeutic effects by interfering with cellular proliferation and inflammatory pathways. Its action is complex, involving the disruption of nucleic acid synthesis, induction of programmed cell death, and modulation of gene expression and inflammatory responses.

Induction of Cell Cycle Arrest in Proliferating Cell Populations

6-Mercaptopurine is a cell-cycle S phase-specific drug that disrupts DNA synthesis, leading to the death of rapidly dividing cells. Its metabolites, particularly 6-thioguanine (6-TG) nucleotides, are incorporated into DNA and RNA. This incorporation is a key mechanism leading to cytotoxicity, mediated through cell cycle arrest, particularly at the G2/M and S phases.

Flow-cytometric analysis has confirmed that 6-MP treatment leads to an accumulation of cells in the G2/M, S, and sub-G1 phases. For instance, in Jurkat T cells, 6-MP promotes an accumulation of cells in the sub-G1 phase, which contains fragmented nuclei, indicating a block in cell cycle progression. Studies on fetal rat neural progenitor cells also demonstrated an accumulation of cells at these checkpoints following 6-MP exposure. This cell cycle arrest is often mediated by the p53 protein, whose active, phosphorylated form increases after 6-MP treatment. The incorporation of its metabolite, thio-dGTP, into DNA strands triggers the DNA mismatch-repair machinery, which in turn leads to cell cycle arrest and subsequent apoptosis.

Mechanisms of Apoptosis Induction and Autophagosome Accumulation

6-Mercaptopurine is a potent inducer of apoptosis, or programmed cell death, a key component of its anti-proliferative effects. Studies have shown a time-dependent increase in apoptosis in cells treated with 6-MP. For example, after a 48-hour incubation with 50 μM of 6-MP, approximately 30% of Jurkat T cells were observed to be apoptotic. The apoptotic process is linked to the drug's impact on cellular metabolism, including its ability to interfere with protein, DNA, and RNA synthesis, and to inhibit the de novo biosynthesis of ATP and GTP. The incorporation of 6-MP metabolites into DNA leads to DNA damage, which is a primary trigger for apoptosis.

In addition to apoptosis, 6-MP induces the accumulation of autophagosomes. Autophagy is a cellular process of self-digestion of damaged organelles and proteins. Research indicates that thiopurines like 6-MP activate autophagy as a cell survival mechanism to counteract the drug-induced damage. Studies using colorectal cancer cell lines showed that inhibiting autophagy enhanced the cell death caused by 6-MP, highlighting that apoptosis is the primary mechanism of cytotoxicity, while autophagy plays a protective role. Specifically, autophagy helps in degrading damaged mitochondria (a process known as mitophagy), but when apoptosis is inhibited, cell death from thiopurines is prevented. The induction of autophagy by 6-MP has been observed to be time- and concentration-dependent in THP-1 macrophages, with complete progression through the autophagic pathway confirmed by reporter assays.

Regulation of Specific Gene Expression (e.g., ABCC4, XDH, KRT2-7, ABCC8, HOXA13)

6-Mercaptopurine has been shown to modulate the expression of various genes, which contributes to its therapeutic activity and cellular effects. Research has identified that 6-MP can up-regulate certain genes while down-regulating others.

Upregulated Genes:

ABCC4 (ATP-binding cassette, sub-family C, member 4): This gene is upregulated by 6-MP. ABCC4 is a transporter protein that can efflux various molecules from cells, and it has been shown to protect megakaryocytes against 6-mercaptopurine-induced cytotoxicity. It is also involved in conferring resistance to 6-mercaptopurine.

XDH (Xanthine Dehydrogenase): Expression of XDH is increased by 6-MP.

KRT2-7 (Keratin 2-7): This gene also shows upregulated expression in response to 6-MP.

Downregulated Genes:

ABCC8 (ATP-binding cassette, sub-family C, member 8): In contrast to ABCC4, the expression of ABCC8 is down-regulated by 6-MP.

HOXA13 (Homeobox A13): The expression of this gene is also decreased following 6-MP treatment.

Table 1: Regulation of Gene Expression by 6-Mercaptopurine

| Gene | Regulation by 6-MP | Function |

|---|---|---|

| ABCC4 | Upregulated | Transporter protein, confers resistance to 6-MP. |

| XDH | Upregulated | Enzyme involved in purine metabolism. |

| KRT2-7 | Upregulated | Structural protein (keratin). |

| ABCC8 | Downregulated | Subunit of an ATP-sensitive potassium channel. |

| HOXA13 | Downregulated | Transcription factor involved in development. |

Anti-inflammatory Modulatory Actions through Inhibition of Cytokine and Mediator Production (e.g., Nitric Oxide, PGE2, TNF-α, IL-1β, IL-6)

Beyond its cytotoxic effects, 6-mercaptopurine possesses direct anti-inflammatory properties. It achieves this by inhibiting the production of key inflammatory mediators and cytokines. This action is crucial for its use in inflammatory diseases.

In laboratory settings, 6-MP and its metabolites have been shown to suppress the production of:

Nitric Oxide (NO): In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, the 6-MP metabolite 6-thioguanine (6TG) was shown to suppress NO production. High levels of NO can induce cell cycle arrest and apoptosis.

Prostaglandin E2 (PGE2): In phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced synovial cells, 6TG and another metabolite, 6-hydroxy-2-mercaptopurine (6H2MP), suppressed the release of PGE2, a key mediator of inflammation and pain. In animal models, 6-MP was found to reduce PGE2 levels in a dose-dependent manner.

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): 6-MP and its derivatives inhibit the production and release of several potent pro-inflammatory cytokines. In PMA-induced synovial cells, 6TG and 6H2MP suppressed TNF-α, IL-1β, and IL-6. Similarly, 6-MP has been shown to inhibit TNF-α and IL-6 expression in airway epithelial cells and microglia under inflammatory stress. In animal studies, 6-MP significantly lowered the production of pro-inflammatory cytokines like TNF-α and IL-6.

The mechanism for this anti-inflammatory action often involves the inhibition of signaling pathways like NF-κB, which is a central regulator of inflammatory gene expression.

Table 2: Anti-inflammatory Effects of 6-Mercaptopurine and its Metabolites

| Mediator/Cytokine | Effect of 6-MP/Metabolites | Cell/Model System |

|---|---|---|

| Nitric Oxide (NO) | Inhibition | LPS-induced Macrophages, PMA-induced Synovial Fibroblasts. |

| PGE2 | Inhibition | PMA-induced Synovial Fibroblasts, Animal Models. |

| TNF-α | Inhibition | PMA-induced Synovial Fibroblasts, Airway Epithelial Cells, Microglia. |

| IL-1β | Inhibition | PMA-induced Synovial Fibroblasts. |

| IL-6 | Inhibition | PMA-induced Synovial Fibroblasts, Airway Epithelial Cells. |

Synthetic Chemistry and Development of 6 Mercaptopurine Derivatives and Prodrugs

Chemical Synthesis Pathways for 6-Mercaptopurine (B1684380) Analogues

The synthesis of 6-mercaptopurine and its analogues can be achieved through several chemical pathways. A common and foundational method starts with hypoxanthine (B114508). This process involves the reaction of hypoxanthine with a phosphorylating agent like phosphoryl chloride (POCl₃), which converts the hydroxyl group of the hypoxanthine into a chloro group, yielding 6-chloropurine. This intermediate is then treated with a sulfur source, such as sodium thiocyanate (B1210189) followed by hydrolysis, or directly with a thiolating agent, to replace the chlorine atom with a mercapto (-SH) group, resulting in the formation of 6-mercaptopurine.

Another synthetic route begins with 4,5-diamino-6-chloropyrimidine. This starting material can be reacted with concentrated formic acid to form an intermediate, which then undergoes cyclization to form the purine (B94841) ring structure. The subsequent introduction of the sulfur group leads to the final 6-MP product. These fundamental synthetic routes can be adapted to produce a wide array of 6-MP analogues by using substituted starting materials or different reagents in the key reaction steps. For instance, radiolabeled versions, such as S³⁵-6-mercaptopurine, have been synthesized for research purposes to trace the compound's metabolic fate.

Rational Design and Synthesis of Novel 6-Mercaptopurine Derivatives

The rational design of novel 6-MP derivatives focuses on modifying the core structure to improve its pharmacological profile. Key deactivation pathways for 6-MP include methylation of the sulfhydryl group by thiopurine S-methyltransferase (TPMT) and oxidation by xanthine (B1682287) oxidase. Synthetic modifications often aim to protect the SH group or introduce new functionalities that can enhance activity or alter metabolic fate.

A strategy to enhance the therapeutic efficacy of 6-MP involves the introduction of heterocyclic moieties at the sulfhydryl position. This approach can create asymmetrical disulfides that act as bioisosteres for the SH group. One notable example is the synthesis of derivatives incorporating a 1,2,4-triazole-sulfhydryl moiety. In a specific study, a series of 12 s-Triazole derivatives were synthesized by reacting 6-mercaptopurine with various substituted 4H-1,2,4-triazol-3-yl thiols in the presence of an oxidizing agent like 1-chloro-benzotriazole. This creates a disulfide bond between the purine and the triazole ring. The structures of these compounds were confirmed using spectral analysis and elemental microanalysis. Preliminary in vitro tests showed that these new compounds had improved cytotoxic activity against several leukemia cell lines compared to the parent drug.

| Compound Example | Heterocyclic Moiety | Key Synthetic Feature |

| 6-((5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)disulfanyl)-7H-purine | 1,2,4-Triazole with Pyridine | Formation of an asymmetrical disulfide bond using an oxidizing agent. |

| 5-((7H-purin-6-yl)disulfanyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 1,2,4-Triazole-thiol | Introduction of a bioisostere at the SH group of 6-MP. |

The synthesis of Schiff bases and other asymmetrical disulfide derivatives represents another important avenue in modifying 6-MP. Schiff bases, which contain an azomethine group (C=N), are formed by the condensation of a primary amine with a carbonyl compound. In the context of 6-MP, derivatives containing an amine group can be reacted with various aldehydes to form Schiff bases, a class of compounds known for a wide range of biological activities.

Asymmetrical disulfides are also a major focus. These are often synthesized through a sulfhydryl-disulfide exchange reaction or by using an oxidizing agent to couple 6-MP with another thiol-containing molecule. For example, a mutual prodrug was created by forming a disulfide linkage between 6-MP and D-penicillamine. This reaction involves the nucleophilic attack of the thiolate anion of one compound on the disulfide bond of the other. Similarly, disulfide derivatives have been prepared by reacting 6-MP with substituted arenesulfenyl chlorides. The synthesis of these compounds is typically carried out under mild conditions and confirmed through various spectroscopic methods.

Conjugating 6-MP with other biologically active molecules is a strategy to create hybrid compounds with potentially synergistic or enhanced activities. Zerumbone (B192701), a natural sesquiterpene isolated from the ginger plant Zingiber zerumbet, has shown antineoplastic properties. Research has explored the coupling of zerumbone with various thiols, including derivatives of 6-mercaptopurine, to create novel conjugates. This is often achieved through a Michael addition reaction, where the thiol group of 6-MP attacks an α,β-unsaturated ketone moiety present in the zerumbone structure.

Another innovative approach involves the use of dehydroascorbic acid (DHAA), the oxidized form of vitamin C. In one strategy, DHAA is used in conjunction with linkers for creating antibody-drug conjugates (ADCs). While not directly conjugating 6-MP in the cited example, the methodology of using DHAA for re-oxidation of antibody hinge disulfides before conjugation with a drug showcases a sophisticated chemical strategy that could be adapted for creating advanced 6-MP conjugates. The principle involves linking the drug to a targeting moiety, a concept that has also been applied to 6-MP by creating conjugates with molecules like methotrexate (B535133) to target specific cellular receptors.

Synthesis of Schiff Bases and Asymmetrical Disulfide Derivatives

Prodrug Formulations and Advanced Delivery Systems of 6-Mercaptopurine

The development of prodrugs is a cornerstone of optimizing 6-MP therapy. A prodrug is an inactive or less active molecule that is metabolically converted into the active drug within the body. This approach can overcome issues such as poor solubility, low bioavailability, and systemic toxicity.

Azathioprine (B366305) (AZA) is the most well-known and clinically established prodrug of 6-mercaptopurine. It was first synthesized in 1956 in an effort to create a derivative of 6-MP with a better therapeutic index. Azathioprine is essentially 6-MP with a 1-methyl-4-nitroimidazol-5-yl group attached to the sulfur atom.

The primary principle behind azathioprine's design is to mask the reactive thiol group of 6-MP, which facilitates oral absorption and protects the drug from rapid metabolic degradation in the gut and liver. After administration, azathioprine is non-enzymatically converted to 6-mercaptopurine. This conversion is facilitated by cellular thiols, such as glutathione (B108866) (GSH). The reaction involves the attack of the GSH thiolate on the imidazole (B134444) ring, which releases 6-MP to then exert its therapeutic effects. This process makes AZA a successful prodrug, as it effectively delivers the active 6-MP into the systemic circulation. The success of azathioprine has inspired the design of other 6-MP prodrugs, such as those targeting specific tissues or exploiting particular enzymatic pathways for activation.

| Prodrug/Derivative | Design Principle | Activation Mechanism |

| Azathioprine | Masking the thiol group to improve oral bioavailability and protect from first-pass metabolism. | Non-enzymatic cleavage by cellular thiols like glutathione (GSH) to release active 6-mercaptopurine. |

| Hyaluronic Acid-Mercaptopurine Conjugate | Targeting CD44-overexpressing cancer cells and improving water solubility. | Cleavage of a glutathione-sensitive linker in the high-GSH environment of tumor cells to release 6-MP. |

| S-(6-purinyl)-L-cysteine | Targeting kidney tissue by utilizing renal enzymes for activation. | Bioactivation by renal cysteine S-conjugate β-lyases to release 6-MP. |

Nanomedicine Encapsulation and In Vitro Drug Release Kinetics

While specific data on the nanoencapsulation of 6,8-dimercaptopurine is not extensively documented in the literature, significant research has been conducted on its parent compound, 6-mercaptopurine (6-MP). These studies provide a framework for understanding how thiopurine analogs can be formulated for advanced drug delivery. Nanoparticle-based systems are developed to improve the drug's stability, solubility, and release profile.

Various polymers and lipids have been used to encapsulate 6-MP. Poly(lactic-co-glycolide) (PLGA), a biodegradable polymer, has been used to prepare 6-MP-loaded nanomedicines (6-MPNs) using a double-emulsion solvent evaporation method. These nanoparticles are spherical and show high encapsulation efficiency. Other systems include solid lipid nanoparticles (SLNs) prepared by a w/o/w double emulsion-solvent evaporation method using lipids like Precirol ATO5, and magnetic nanoparticles composed of an iron oxide core coated with chitosan.

The in vitro release kinetics of 6-MP from these nanocarriers are a critical aspect of their evaluation. The release is typically studied under different pH conditions to simulate various biological environments. For PLGA nanoparticles, the release profile often shows an initial burst release followed by a sustained release phase. At a pH of 7.4, a gradual release of up to 90% was observed within 10 hours, whereas at a more acidic pH of 4.8, the release was slower, reaching only 50% in 96 hours. Chitosan-coated iron oxide nanoparticles also demonstrate sustained release, with kinetics governed by a pseudo-second-order model. The release from these nanoparticles at pH 4.8 was significantly higher and faster than at pH 7.4, with one formulation releasing approximately 97.7% of the drug at the lower pH.

| Nanoparticle System | Core/Matrix Material | Average Size | Encapsulation Efficiency (%) | In Vitro Release Characteristics | Source(s) |

| PLGA Nanoparticles (6-MPNs) | Poly(lactide-co-glycolide) (PLGA) | 138 nm | 80.71% | Initial burst then sustained release. ~50% release at pH 4.8 after 96h; >90% release at pH 7.4 after 48h. | |

| Chitosan-Coated Magnetite Nanoparticles (FCMP) | Fe3O4 / Chitosan | 19 nm | Not Specified | Sustained release. At pH 4.8, max release of ~97.7%; at pH 7.4, max release of ~55.4%. | |

| Solid Lipid Nanoparticles (SLNs) | Precirol ATO5 | Not Specified | Not Specified | Sustained release following the Korsmayer-Peppas kinetic model. |

This table summarizes findings for the parent compound, 6-mercaptopurine, as a model for thiopurine nanomedicine formulations.

Tumor Microenvironment-Responsive Hydrogel-Based Delivery Systems

Hydrogels represent another advanced platform for delivering chemotherapeutic agents like 6-mercaptopurine. A key strategy in their design is to make them responsive to the unique conditions of the tumor microenvironment (TME). The TME is often characterized by a slightly acidic pH (around 6.5-7.0) and elevated levels of glutathione (GSH) compared to normal tissues.

Research has led to the development of injectable hydrogels that can release 6-MP in response to these specific stimuli. One such system is a hydrogel composed of thiolated gelatin and polyethylene (B3416737) glycol diacrylate (6MP-GPGel). In this system, 6-MP is embedded within the hydrogel matrix, allowing for its continuous and sustained release.

Crucially, the release rate of 6-MP from this hydrogel is significantly accelerated in conditions that mimic the TME. Studies have demonstrated that the cumulative release of the drug is higher and faster in acidic conditions (pH 6.0) compared to physiological pH (7.4). Similarly, the presence of glutathione, which can cleave disulfide bonds used to link some prodrugs within the hydrogel, also enhances the drug release rate. This stimuli-responsive behavior allows for targeted drug delivery, potentially maximizing the therapeutic effect at the tumor site while minimizing systemic exposure. For instance, when pure 6-MP was used in one study, cancer cells began to proliferate again after five days, but the continuous supply from the hydrogel suppressed cancer cell survival for a prolonged period.

| Hydrogel System | Composition | Stimuli | In Vitro Release Findings | Source(s) |

| 6MP-GPGel | Thiolated Gelatin / Polyethylene Glycol Diacrylate | Acidic pH, Glutathione (GSH) | pH-Responsiveness: Cumulative release at pH 6.0 was significantly higher than at pH 7.4 over 7 days. | |

| GSH-Responsiveness: Cumulative release increased with higher concentrations of GSH (0 mM, 2 mM, 10 mM) at pH 7.4 over 7 days. |

This table summarizes findings for the parent compound, 6-mercaptopurine, in tumor-responsive hydrogel systems.

Structure Activity Relationship Sar Studies of 6 Mercaptopurine and Analogues

Impact of Positional Substitutions on Purine (B94841) Nucleus Biological Activity

The biological function of purine analogs is significantly influenced by the nature and position of substituents on the purine ring.

The substituent at the C6 position of the purine ring is a critical determinant of biological activity. The replacement of the oxygen atom in hypoxanthine (B114508) with a sulfur atom to create 6-mercaptopurine (B1684380) (6-MP) is a foundational example of this principle. The thiocarbonyl group at C6 is considered an active pharmacophore, essential for the inhibitory actions of 6-MP and 6-thioguanine (B1684491) (6TG). Replacing this sulfur with a hydroxyl or methylthio group leads to a loss of inhibitory activity.

Further modifications at the C6 position have been explored to enhance efficacy. The introduction of hydrophobic groups and variations in carbon chain length can modulate activity. For instance, creating 6-alkoxy purine derivatives has been investigated for proapoptotic effects. The physicochemical properties of many substituted purine derivatives allow for strong binding to the hydrophobic pockets of disease-relevant proteins. In a series of 2,6,9-trisubstituted purine derivatives, it was found that an arylpiperazinyl system connected at position 6 was beneficial for cytotoxic activity. The synthesis of various 6-substituted purines from 2-amino-6-chloropurine (B14584) has yielded compounds with promising antifungal activities.

Modifications at positions 2 and 8 of the purine nucleus also play a significant role in altering the biological profile of 6-mercaptopurine analogs, including the subject compound 6,8-Dimercaptopurine.

The introduction of an amino group at the C2 position, as seen in thioguanine (6-thioguanine), demonstrates the impact of this modification. While both 6-MP and thioguanine are structurally similar antimetabolites, their metabolic pathways and clinical applications can differ. The introduction of substituents at positions 2, 6, and 9 of the purine ring has been shown to improve both binding affinity and selectivity for protein kinases.

Substitution at the C8 position has also been a strategy to modulate activity. For example, to counteract some toxic effects of 6-mercaptopurine, analogs with halogen substitutions (Br, Cl, F) at the C8 position have been developed. The synthesis of 6,8-disubstituted purines has been a subject of research for developing potential purine antagonists. Specifically, the creation of 2-chloro-6,8-di(prop-2-ynylthio)-7-methylpurine from a purine-6,8-dithione highlights the chemical feasibility of modifying this position. Some studies have shown that compounds with two alkynylthio groups, such as those at positions 6 and 8, were more active than those with only one such group.

Alkylation of the nitrogen atoms within the purine ring system presents another avenue for modifying biological activity. Direct alkylation of purine derivatives, such as 6-chloropurine, typically results in a mixture of N7 and N9 isomers, with the N9 regioisomer usually being the major product due to greater thermodynamic stability. However, N7-substituted purine derivatives, though less common, include biologically interesting compounds.

The position of the nitrogen atom in the ring is crucial as it influences the geometry of intermolecular hydrogen bonds. For instance, alkylation at the N7 position of guanine (B1146940) can alter its base-pairing patterns. A specific method has been developed for the N7 regioselective introduction of tert-alkyl groups into 6-substituted purines, which was previously a challenge. This method works readily with 6-chloropurine, 6-methoxypurine, and 6-methylthiopurine. The alkylation of theophylline (B1681296) at the N7 position is another example of how specific nitrogen atoms are targeted for modification.

Effects of Modifications at Position 2 (e.g., Amino Group in Thioguanine) and Position 8

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Purine Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models are crucial in drug development for predicting the activity of new molecules before synthesis, thereby saving time and resources.

For purine analogues, QSAR analyses have been instrumental in designing and discovering potent inhibitors for various therapeutic targets, including cyclin-dependent kinases (CDKs) and the Bcr-Abl tyrosine kinase associated with chronic myeloid leukemia. These studies have helped to elevate the potency of purine inhibitors from the micromolar to the nanomolar range.

Different QSAR methodologies are employed:

2D-QSAR: These models use 2D structural descriptors. For example, a 2D-QSAR study with multiple linear regression was used to identify new PIM1 kinase inhibitors. Another study on purine derivatives as c-Src tyrosine kinase inhibitors used partial least squares regression to develop a model with good predictive correlation.

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of molecules (steric and electrostatic fields). A 3D-QSAR study on 2,6,9-trisubstituted purine derivatives revealed that steric properties had a greater contribution (70%) to cytotoxicity than electronic properties (30%). In another study, 3D-QSAR models were pivotal in designing new Bcr-Abl inhibitors.

These models provide visual representations, often as colored polyhedra, that indicate where modifications to a molecule's volume or electronic properties could enhance its biological activity.

Identification and Optimization of Pharmacophores for Enhanced Biological Efficacy

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying and optimizing these pharmacophores is a key strategy in drug design.

For thiopurine analogues like 6-mercaptopurine and thioguanine, structure-function studies have identified the thiocarbonyl moiety (C=S) at position 6 as a critical active pharmacophore for their inhibitory activity against certain enzymes. Replacing this group leads to a loss of activity, confirming its importance.

Pharmacophore modeling is often used in conjunction with QSAR and other computational techniques to design more potent and selective analogues. For instance, the purine ring itself is considered an important pharmacophore that interacts with nucleic acid synthesis and function. By understanding the key interacting features, medicinal chemists can design new molecules with enhanced efficacy. This can involve introducing new substituents to better fit a target's binding site or modifying existing groups to improve properties like solubility and bioavailability. For example, recognizing that the purine scaffold is an attractive option for developing antitumor compounds, researchers have designed new families of trisubstituted purine derivatives to optimize their activity.

Mechanisms of Cellular Resistance to 6 Mercaptopurine

Altered Membrane Transport and Drug Efflux Systems

The concentration of 6-mercaptopurine (B1684380) inside a cancer cell is a critical determinant of its effectiveness. This concentration is tightly regulated by a balance between influx transporters that carry the drug into the cell and efflux pumps that actively expel it. Resistance emerges when this balance is tipped in favor of efflux or when influx is impaired.

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a member of the ATP-binding cassette (ABC) superfamily of transporters. It functions as an ATP-dependent efflux pump, actively removing a wide variety of xenobiotics, including anticancer drugs, from cells. Overexpression of P-gp is a well-established mechanism of multidrug resistance (MDR) in cancer cells.

Research has shown that the upregulation of P-gp can confer acquired resistance to 6-MP. In a study involving a human chronic myeloid leukemia (CML) cell line (K562), a 6-MP resistant subline (K562-MP5) was developed. This resistant cell line exhibited a striking 339-fold greater resistance to 6-MP compared to the original parental cells. The underlying mechanism was identified as a marked overexpression of P-gp and an increase in MDR1 mRNA levels. This led to a decreased intracellular accumulation and an increased efflux of 6-MP and its metabolites from the resistant cells. The functional consequence of P-gp overexpression was confirmed by observing significantly higher ATP-dependent transport of known P-gp substrates in membrane vesicles prepared from the resistant cells. These findings suggest that in certain cancers like CML, the upregulation of P-gp is a critical mechanism for developing resistance to 6-MP by actively pumping the drug out of the cell.

Table 1: Research Findings on P-glycoprotein (P-gp) Mediated 6-MP Resistance

| Cell Line | Resistance Level to 6-MP | Key Finding | Reference |

|---|---|---|---|

| K562-MP5 (Chronic Myeloid Leukemia) | 339-fold increase | Marked overexpression of P-gp and increased MDR1 mRNA levels, leading to decreased accumulation and increased efflux of 6-MP. |

Beyond P-gp, other members of the ABC transporter family are implicated in 6-MP resistance. Extensive studies have highlighted the roles of Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP/ABCG2).

MRP4 (ABCC4) and MRP5 (ABCC5) are particularly significant as they are recognized as efflux pumps for nucleotide analogs. Both MRP4 and MRP5 can confer resistance to thiopurines like 6-mercaptopurine and 6-thioguanine (B1684491). Their mechanism involves pumping out the active metabolites of 6-MP, thereby reducing their cytotoxic impact. For instance, in human T-lymphoblastic leukemia cells (CEM) made resistant to 6-MP, an upregulation of MRP4 was observed. This was accompanied by reduced accumulation of 6-MP and its metabolites, consistent with the function of an efflux pump. Similarly, MRP5 overexpression has been shown to result in low-level resistance to thiopurines.

MRP8 (ABCC11) has also been studied in the context of nucleobase analog resistance. However, in at least one 6-MP resistant CML cell line, the expression of MRP8 was undetectable, suggesting its role may be context-dependent or less prominent than MRP4 and MRP5 in this specific type of resistance.

BCRP (ABCG2) is another ABC transporter that contributes to multidrug resistance. It is capable of transporting a wide array of anticancer drugs, and studies have demonstrated that it confers resistance to 6-mercaptopurine. Transfection of cells with ABCG2 can lead to resistance against 6-mercaptopurine and its riboside form.

For 6-mercaptopurine to enter a cell, it relies on plasma membrane nucleoside transporters (NTs). A decrease in the number or function of these influx transporters presents another effective resistance mechanism. The primary transporters involved are human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).

Studies on acquired resistance to 6-MP in acute lymphoblastic leukemia (ALL) have revealed that the down-regulation of specific transporters plays a significant role. In a 6-MP resistant T-lymphoblastic leukemia cell line (CEM-MP5), researchers observed decreased levels of hENT1, hCNT2, and hCNT3 compared to the sensitive parental cells. Similarly, another study on resistant T-lymphoblastic cell lines (MOLT-4) showed substantial reductions in the expression of messenger RNAs for CNT3 and ENT2. This down-regulation of influx transporters leads to a marked reduction in the cellular uptake of 6-MP, preventing the drug from reaching the intracellular concentrations needed to exert its cytotoxic effects.

Table 2: Key Transporter Proteins in 6-MP Resistance

| Protein | Family | Function in Resistance | Mechanism |

|---|---|---|---|

| P-glycoprotein (P-gp/MDR1) | ABC Transporter | Efflux Pump | Overexpression leads to increased efflux of 6-MP from the cell. |

| MRP4 (ABCC4) | ABC Transporter | Efflux Pump | Overexpression leads to efflux of 6-MP and its active nucleotide metabolites. |

| MRP5 (ABCC5) | ABC Transporter | Efflux Pump | Overexpression leads to efflux of 6-MP and its active nucleotide metabolites. |

| BCRP (ABCG2) | ABC Transporter | Efflux Pump | Overexpression leads to efflux of 6-MP. |

| hENT1, hENT2 | Nucleoside Transporter | Influx Transporter | Down-regulation leads to decreased uptake of 6-MP into the cell. |

| hCNT2, hCNT3 | Nucleoside Transporter | Influx Transporter | Down-regulation leads to decreased uptake of 6-MP into the cell. |

Involvement of Multidrug Resistance Proteins (MRP4, MRP5, MRP8) and Breast Cancer Resistance Protein (BCRP/ABCG2) Efflux Pumps

Enzymatic Inactivation and Metabolic Bypass Pathways

Once inside the cell, 6-mercaptopurine is subject to a complex metabolic network. It must be anabolized (activated) to exert its therapeutic effect, but it can also be catabolized (inactivated). Resistance can arise from an imbalance in these enzymatic processes, favoring inactivation over activation.

6-mercaptopurine is a prodrug that can be inactivated through oxidation. A major catabolic pathway involves the enzyme xanthine (B1682287) oxidase (XO), which is found primarily in the liver and intestines. XO catalyzes the conversion of 6-MP to 6-thiouric acid, an inactive metabolite that is then excreted. The rapid conversion of 6-MP to 6-thiouric acid by XO in leukemic cells is a possible mechanism of resistance. High XO activity can lead to an inability to form the necessary active thiopurine metabolites. Aldehyde oxidase (AOX), another molybdenum-containing enzyme, is also involved in the oxidation of 6-MP to an intermediate, 6-thioxanthine, which is then further converted to 6-thiouric acid by XO. Therefore, increased activity of these catabolizing enzymes can significantly reduce the bioavailability of 6-MP for conversion into its active cytotoxic form.

The cytotoxic effects of 6-mercaptopurine are dependent on its conversion into the active metabolite, 6-thioinosine monophosphate (TIMP). This crucial activation step is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). A deficiency in HGPRTase activity is a well-documented mechanism of resistance in experimental systems. If the tumor cells have decreased HGPRTase activity, the activation of the antimetabolite is diminished, rendering the drug ineffective. Studies in resistant leukemia cell lines have shown that these cells fail to form significant amounts of the active ribonucleotide from 6-MP.

However, while decreased HGPRTase activity is a clear resistance pathway in laboratory settings, its clinical significance as a primary cause of resistance in human leukemia patients appears to be relatively uncommon.

Enhanced Methylation by Thiopurine Methyltransferase (TPMT) and Formation of Inactive Metabolites

A primary pathway for the inactivation of 6-mercaptopurine involves its methylation by the enzyme thiopurine methyltransferase (TPMT). This enzyme catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP), an inactive metabolite. This metabolic conversion represents a critical detoxification pathway, preventing the accumulation of active, cytotoxic thiopurine metabolites.

The activity of TPMT is a key determinant of the metabolic fate of 6-MP. In individuals with high TPMT activity, a larger fraction of the administered 6-MP is shunted towards the formation of inactive 6-MMP. This preferential metabolism reduces the intracellular concentration of the pharmacologically active 6-thioguanine nucleotides (6-TGNs), which are responsible for the drug's therapeutic effects. Consequently, elevated TPMT activity can lead to therapeutic resistance, as insufficient levels of active metabolites are available to exert a cytotoxic effect on cancer cells. This phenomenon is sometimes referred to as "shunting," where the metabolic pathway is skewed towards the production of inactive metabolites, leading to inadequate levels of the therapeutic 6-TGNs.

Genetic and Epigenetic Determinants of Resistance

The development of resistance to 6-mercaptopurine is significantly influenced by both genetic predispositions and acquired epigenetic alterations within cancer cells. These changes can affect drug-metabolizing enzymes, drug transporters, and pathways that control cell survival and death.

Genetic polymorphisms in the TPMT gene are a major factor influencing an individual's response to thiopurine therapy. The TPMT gene is responsible for producing the TPMT enzyme, which, as previously mentioned, plays a crucial role in the metabolism and inactivation of 6-mercaptopurine. Variations in this gene can lead to significant interindividual differences in TPMT enzyme activity.

Each person inherits two copies of the TPMT gene. The majority of the population has two "wild-type" copies, resulting in normal enzyme activity. However, approximately 10% of individuals are heterozygous, possessing one wild-type and one variant allele, which leads to intermediate enzyme activity. About 1 in 300 individuals are homozygous for variant alleles, resulting in very low or no TPMT activity. While numerous variations exist, a few specific single nucleotide polymorphisms (SNPs), such as those found in the TPMT2, TPMT3A, and TPMT3C* alleles, are most commonly associated with decreased enzyme function.

Individuals with genetically determined high TPMT activity are more likely to rapidly metabolize 6-MP into its inactive form, potentially leading to reduced therapeutic efficacy and resistance. Conversely, those with low or intermediate TPMT activity metabolize the drug more slowly, which can increase the risk of toxicity but may also enhance the therapeutic effect if the dose is appropriately managed.

Beyond the TPMT gene, mutations and epigenetic changes in other genes can also contribute to 6-mercaptopurine resistance. For instance, mutations in the NT5C2 gene, which encodes a 5'-nucleotidase, have been identified in relapsed acute lymphoblastic leukemia. These mutations lead to an increased breakdown of the active metabolites of 6-MP, thereby reducing its cytotoxicity.

Epigenetic modifications, such as DNA methylation and histone modifications, are increasingly recognized as key players in the development of drug resistance. These changes can alter gene expression without changing the underlying DNA sequence. For example, hypermethylation of promoter regions can lead to the silencing of tumor suppressor genes or genes involved in apoptosis, while hypomethylation can activate oncogenes or genes that promote drug efflux. Aberrant DNA methylation has been linked to the regulation of multidrug resistance proteins and the remodeling of the tumor microenvironment, both of which can contribute to chemoresistance. Histone modifications can also influence the expression of genes related to cell proliferation, apoptosis, and drug metabolism, further contributing to a resistant phenotype. The interplay between genetic mutations and epigenetic alterations creates a complex landscape of resistance mechanisms that can evolve during the course of therapy.

Genetic Variations in TPMT Gene Leading to Altered Enzyme Activity

Adaptive Cellular Responses and Survival Mechanisms

Cancer cells can develop resistance to 6-mercaptopurine by activating various adaptive responses that promote their survival in the presence of the drug. These mechanisms often involve enhancing the cell's ability to repair drug-induced damage and evading programmed cell death.

The cytotoxic effects of 6-mercaptopurine are partly mediated by the incorporation of its active metabolites, 6-thioguanine nucleotides, into DNA, leading to DNA damage. Cells possess a variety of DNA repair mechanisms to counteract such damage, and an enhanced capacity for DNA repair can be a significant factor in drug resistance. Cancer cells that have developed resistance to chemotherapy often exhibit increased DNA repair capabilities.

The mismatch repair (MMR) system plays a role in recognizing and responding to the DNA damage caused by thiopurines. Defects in the MMR system can lead to tolerance of thiopurine-induced DNA lesions and subsequent resistance. For example, reduced expression of MMR proteins like MSH6 has been associated with resistance to 6-mercaptopurine. Additionally, the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which is involved in repairing certain types of DNA damage, has been implicated in resistance to thiopurines in some cancer cells. Increased expression of MGMT can lead to the removal of thiopurine-induced DNA adducts, thereby protecting the cells from the drug's cytotoxic effects.

Apoptosis, or programmed cell death, is a crucial mechanism by which chemotherapeutic agents eliminate cancer cells. The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to DNA damage. When DNA is damaged by drugs like 6-mercaptopurine, p53 is activated and can trigger a cascade of events leading to cell death.

However, alterations in the p53 pathway are a common feature of cancer and a major mechanism of drug resistance. Mutations in the TP53 gene itself, which occur in about half of all cancers, can inactivate its tumor-suppressive functions, including its ability to induce apoptosis. Even in cancers with wild-type p53, the pathway can be functionally inactivated through various mechanisms, such as increased degradation of the p53 protein or defects in downstream signaling components. The failure of p53 to become activated in response to chemotherapy is a significant contributor to drug resistance, as it prevents the induction of apoptosis and allows damaged cells to survive and proliferate. This failure can result from the loss of key cellular pathways that normally contribute to the therapeutic outcome, including the induction of apoptosis and cell cycle arrest.

Preclinical Research Models and in Vitro Studies of 6 Mercaptopurine

In Vitro Cellular Models for Efficacy and Mechanism Elucidation

In vitro cell culture models are fundamental tools for dissecting the molecular mechanisms of action and determining the efficacy of therapeutic compounds before they advance to clinical trials. For 6-Mercaptopurine (B1684380) (6-MP), a variety of human and murine cell lines have been employed to investigate its effects on cancer and the immune system.

Application of Human and Murine Leukemia Cell Lines (e.g., Jurkat, K562, L1210, CLL-119, HL60)

Leukemia cell lines are critical for studying anti-leukemic drugs like 6-MP. These models allow researchers to explore the drug's impact on cell viability, proliferation, and the induction of cell death pathways specific to hematological malignancies.

The Jurkat cell line, derived from a human T-cell leukemia, is frequently used to study the effects of 6-MP on lymphoid leukemia. Studies using Jurkat cells have been instrumental in clarifying how 6-MP affects cellular metabolism and induces apoptosis. Similarly, the CCRF-CEM lymphoid cell line is another model where the antagonistic and synergistic effects of 6-MP in combination with other compounds have been assessed.

Myeloid leukemia cell lines such as K562 and HL-60 are also standard models for evaluating the efficacy of anticancer agents. Research has demonstrated that 6-MP can cause S-phase cell cycle arrest in these and other leukemia cell lines. The murine leukemia cell line L1210 has a long history in cancer research and has been used to investigate the mechanisms of both sensitivity and resistance to 6-MP in vitro.

The table below summarizes the cytotoxic activity of 6-MP and related compounds in various leukemia cell lines.

| Cell Line | Compound | IC50 / Effect | Reference |

| Jurkat | 6-Mercaptopurine + Apigenin | Antagonistic effect on apoptosis | |

| K562 | Various Plant Extracts | Used as a model for anti-leukemic screening | |

| HL-60 | Meloxicam Formulations | Used as a model for anti-leukemic screening | |

| L1210 | Acridine-Thiazolidinone | IC50 of 3.1 ± 0.4 µM | |

| THP-1 | 6-Mercaptopurine + Apigenin | Antagonistic effect on apoptosis |

Investigations in Other Cancer Cell Lines (e.g., HepG2, A2780, A549, HeLa)

To understand the broader anticancer potential of 6-MP, its effects have been studied in a range of solid tumor cell lines. These investigations help determine the compound's cytotoxicity against different cancer types.

The human hepatocellular carcinoma cell line HepG2 has been shown to be particularly susceptible to 6-MP. In one study, the viability of HepG2 cells was reduced to 37.2% and 19.5% after treatment with 50 µM and 100 µM of 6-MP, respectively. This was significantly more effective than in the breast cancer cell line MCF-7, suggesting a degree of cancer-type specificity.

Human lung carcinoma cells (A549 ) and human cervical cancer cells (HeLa ) are also commonly used in cytotoxicity screening. For instance, a silver-6-mercaptopurine complex demonstrated more potent cytotoxicity against HeLa cells than the standard chemotherapy drug cisplatin. Studies on the ovarian cancer cell line A2780 have helped characterize the cytotoxic activity of various novel compounds, establishing it as a relevant model for such assessments.

The table below presents findings on the cytotoxicity of 6-MP and its derivatives against HepG2 cells compared to another cancer cell line.

| Cell Line | Compound | Concentration | Cell Viability (%) | IC50 (µM) | Reference |

| HepG2 | 6-Mercaptopurine | 50 µM | 37.20 | 32.25 | |

| 100 µM | 19.50 | ||||

| 6-Hydroxy-2-Mercaptopurine | 50 µM | 67.51 | >100 | ||

| 100 µM | 53.20 | ||||

| MCF-7 | 6-Mercaptopurine | 50 µM | 60.31 | >100 | |

| 100 µM | 55.41 |

Studies in Immunomodulatory Cell Lines (e.g., Macrophages RAW264.7, Rabbit Synoviocytes HIG-82)

Beyond its anticancer effects, 6-MP is known for its immunomodulatory properties. Cell lines like murine macrophages (RAW264.7 ) and rabbit synoviocytes (HIG-82 ) are used to model inflammatory processes and evaluate the anti-inflammatory potential of thiopurines.

In studies using lipopolysaccharide (LPS) to induce an inflammatory response in RAW264.7 cells, 6-MP and its derivatives have been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator. Similarly, when HIG-82 synoviocyte cells are stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA), derivatives of 6-MP can inhibit the release of NO and inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). These models are crucial for understanding how 6-MP functions in the treatment of autoimmune diseases.

The table below details the anti-inflammatory effects of 6-MP derivatives in these cell lines.

| Cell Line | Compound | Effect | IC50 (µM) | Reference |

| RAW 264.7 | 6-Thioguanine (B1684491) (6-TG) | Suppression of NO production | 10.73 | |

| 6-Hydroxy-2-Mercaptopurine (6H2MP) | Suppression of NO production | 13.31 | ||

| HIG-82 | 6-Thioguanine (6-TG) | Suppression of NO, PGE2, TNF-α, IL-1β, IL-6 | 10.46 | |

| 6-Hydroxy-2-Mercaptopurine (6H2MP) | Suppression of NO, PGE2, TNF-α, IL-1β, IL-6 | 12.3 |

Functional Assays for Molecular and Cellular Effects

To quantify the impact of 6-MP at a cellular and molecular level, researchers employ a variety of functional assays. These techniques provide quantitative data on cell health, proliferation, and the specific pathways of cell death induced by the compound.

Assessment of Cell Viability, Proliferation, and Cell Cycle Progression (e.g., CCK8, CFSE, PI staining)

Assessing cell viability and proliferation is a primary step in evaluating any potential anticancer drug. The Cell Counting Kit-8 (CCK-8) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of viable cells, where cellular dehydrogenases reduce a tetrazolium salt (WST-8) to a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. This assay has been used to determine the effects of various compounds on the viability of cell lines like A549 and Jurkat.

Carboxyfluorescein succinimidyl ester (CFSE) staining is a method to track cell proliferation directly. CFSE dye binds to intracellular proteins and is distributed equally between daughter cells upon division, allowing for the quantification of cell generations by flow cytometry.

Propidium (B1200493) Iodide (PI) staining is a technique used with flow cytometry to analyze cell cycle distribution. PI is a fluorescent molecule that intercalates with DNA, and the amount of fluorescence is proportional to the DNA content. This allows researchers to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to identify drug-induced cell cycle arrest. Studies have shown that 6-MP can induce S-phase arrest in leukemia cells.

Analysis of Apoptosis and Autophagy Induction (e.g., Western Blot for LC3)

6-Mercaptopurine exerts its cytotoxic effects primarily by inducing programmed cell death (apoptosis) and can also trigger a cellular recycling process known as autophagy. Apoptosis induction by 6-MP has been observed in multiple leukemia cell lines.

Autophagy is a complex process that can either promote cell survival under stress or contribute to cell death. A key event in autophagy is the conversion of the cytosolic protein Microtubule-associated protein 1A/1B-light chain 3 (LC3) from its LC3-I form to the lipidated LC3-II form, which is then recruited to autophagosome membranes.

Western Blot analysis is the gold-standard technique to detect this conversion. By using an antibody that recognizes both forms, researchers can quantify the increase in the LC3-II/LC3-I ratio, which serves as a reliable marker for autophagy induction. Studies on thiopurines have demonstrated that these drugs trigger an increase in LC3-II levels, confirming the activation of the autophagic pathway. The interplay between apoptosis and autophagy is complex; in some contexts, autophagy acts as a protective mechanism against thiopurine-induced toxicity, while apoptosis is the main driver of cell death.

Evaluation of DNA Damage and Nucleic Acid Incorporation

The cytotoxic effects of 6-mercaptopurine (6-MP) are largely attributed to its role as a purine (B94841) antimetabolite, leading to the formation of thiopurine derivatives that can be incorporated into DNA and RNA, ultimately causing DNA damage and triggering apoptosis. The metabolism of 6-MP leads to the formation of 6-thioguanine (6-TG), which can be incorporated into DNA as 6-thioguanosine (B559654). This incorporation is a critical step in its mechanism of action.

Studies have shown that the incorporation of these thiopurine analogs into the DNA of leukemic cells is a key factor in the drug's therapeutic effects. The presence of 6-thioguanine in DNA can lead to DNA strand breaks and mismatches, which, if not properly repaired, can initiate cell death pathways.

In vitro studies using plasmid DNA have demonstrated that while 6-MP itself does not cause DNA nicks in the absence of light, exposure to light can induce DNA damage, likely through the generation of reactive oxygen species (ROS). Furthermore, the comet assay, a sensitive method for detecting DNA damage in individual cells, revealed that 6-MP can cause noticeable DNA damage even without light exposure, and this damage is significantly enhanced in the presence of light. This suggests a photogenotoxic potential for 6-MP mediated by ROS.

The metabolism of 6-MP to 6-thio-2'-deoxyguanosine (B1664700) 5'-triphosphate (6-thio-dGTP) is crucial for its incorporation into DNA. This process is catalyzed by a series of enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HPRT). The resulting incorporation of 6-thio-dGTP into newly synthesized DNA during the S-phase of the cell cycle is a primary mechanism of its cytotoxicity.

Measurement of Metabolic Fluxes and Cellular Energetic State